![molecular formula C22H22N2O3S B214904 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B214904.png)
3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide
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Overview
Description
3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide, also known as BMSB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMSB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide is not fully understood. However, it has been suggested that 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be upregulated in cancer cells.
Biochemical and Physiological Effects:
3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD). In addition, 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide has been shown to reduce the levels of tumor markers such as VEGF and MMP-9 in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide in lab experiments is its high potency and specificity. 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide has been shown to be highly effective in inhibiting the growth of cancer cells and reducing inflammation and pain in animal models. Another advantage is its low toxicity and minimal side effects. However, one of the limitations of using 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative diseases. In addition, future research can focus on developing new formulations of 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide that improve its solubility and bioavailability. Overall, 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide has shown promising results in scientific research and has the potential to become a valuable therapeutic agent in the future.
Synthesis Methods
The synthesis of 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide involves the reaction between 3-amino-4-methylbenzoic acid, benzyl chloride, and 2-methylphenylamine in the presence of a base. The resulting product is then treated with sulfamic acid to form 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide. This synthesis method has been reported in literature and has been optimized for high yield and purity.
Scientific Research Applications
3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
properties
Product Name |
3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide |
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Molecular Formula |
C22H22N2O3S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-(benzylsulfamoyl)-4-methyl-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C22H22N2O3S/c1-16-8-6-7-11-20(16)24-22(25)19-13-12-17(2)21(14-19)28(26,27)23-15-18-9-4-3-5-10-18/h3-14,23H,15H2,1-2H3,(H,24,25) |
InChI Key |
MCLXBEFOVAZEHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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